molecular formula C4H5N3O2S B13110579 Methyl 1,2,3-thiadiazol-5-ylcarbamate

Methyl 1,2,3-thiadiazol-5-ylcarbamate

Cat. No.: B13110579
M. Wt: 159.17 g/mol
InChI Key: XMOMVGJJRMEWMI-UHFFFAOYSA-N
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Description

Methyl1,2,3-thiadiazol-5-ylcarbamate is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of sulfur and nitrogen atoms in the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1,2,3-thiadiazol-5-ylcarbamate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiadiazole derivative with methyl isocyanate. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of Methyl1,2,3-thiadiazol-5-ylcarbamate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl1,2,3-thiadiazol-5-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiadiazole derivatives .

Scientific Research Applications

Methyl1,2,3-thiadiazol-5-ylcarbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl1,2,3-thiadiazol-5-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby inhibiting or activating specific biochemical pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
  • Thiazole derivatives
  • Indole derivatives

Uniqueness

Methyl1,2,3-thiadiazol-5-ylcarbamate is unique due to its specific chemical structure, which imparts distinct properties compared to other similar compounds.

Conclusion

Methyl1,2,3-thiadiazol-5-ylcarbamate is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable subject for ongoing research and development.

Properties

Molecular Formula

C4H5N3O2S

Molecular Weight

159.17 g/mol

IUPAC Name

methyl N-(thiadiazol-5-yl)carbamate

InChI

InChI=1S/C4H5N3O2S/c1-9-4(8)6-3-2-5-7-10-3/h2H,1H3,(H,6,8)

InChI Key

XMOMVGJJRMEWMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CN=NS1

Origin of Product

United States

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